![molecular formula C16H18N4O2 B2430854 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2034380-82-8](/img/structure/B2430854.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone is an organic compound with intricate structural characteristics, which includes a combination of pyrazolopyrazine and pyridine moieties. The complex framework of this compound indicates its utility in various scientific realms, particularly in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone generally involves multi-step reactions starting from easily available precursors. One such synthetic route can begin with the construction of the pyrazolopyrazine ring system via condensation reactions, followed by the introduction of the cyclopropyl group through cyclopropanation. The final step typically involves the coupling of the pyrazolopyrazine derivative with the methoxypyridinylmethanone under controlled conditions.
Industrial Production Methods:
Industrial production methods for this compound may employ more efficient catalytic processes and automated reaction setups to ensure high yield and purity. Processes like microwave-assisted synthesis or flow chemistry could be utilized for scalable production.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction can lead to hydrogenated forms of the pyrazolopyrazine or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products Formed:
Oxidation products include ketones or alcohols.
Reduction products include fully or partially saturated ring systems.
Substitution products depend on the specific sites and reagents used.
科学研究应用
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex molecules due to its reactive functional groups and ring systems.
Biology:
Potentially studied for its interaction with biological macromolecules like proteins or nucleic acids, which could lead to the development of new biochemical tools or probes.
Medicine:
Explored for its pharmacological properties, including its potential as a lead compound in drug discovery programs targeting various diseases.
Industry:
Can be used in the development of advanced materials or as a part of agrochemical formulations.
作用机制
The biological activity of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone is determined by its interaction with specific molecular targets. These interactions typically involve the binding of the compound to enzymatic active sites or receptors, modulating their activity and triggering downstream effects in biochemical pathways.
相似化合物的比较
Compared to other compounds with similar pyrazolopyrazine or pyridine structures, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone is unique in its specific arrangement of functional groups and rings, which can result in distinct chemical reactivity and biological activity. Similar compounds might include:
Pyrazolopyrazine derivatives without cyclopropyl substitution.
Methoxypyridinylmethanone derivatives with different substitutions on the pyridine ring.
This comprehensive exploration should provide a solid foundation for further understanding and research into this compound. Anything else to dive into?
属性
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-13(3-2-6-17-15)16(21)19-7-8-20-12(10-19)9-14(18-20)11-4-5-11/h2-3,6,9,11H,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIHOHZPYCICJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
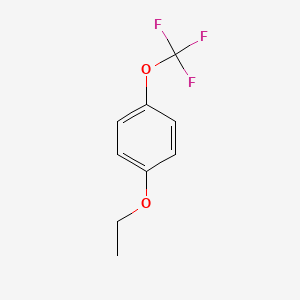

![N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide](/img/structure/B2430777.png)
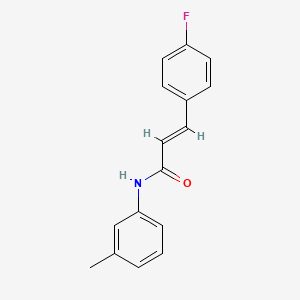
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2430780.png)
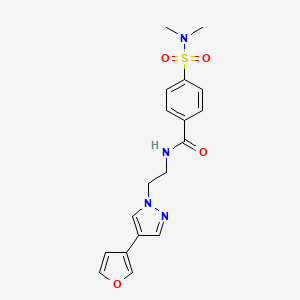
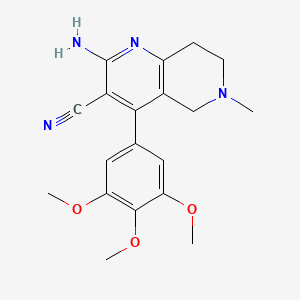
![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)

![3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2430789.png)
![Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430790.png)
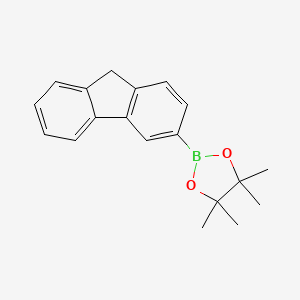
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2430794.png)
